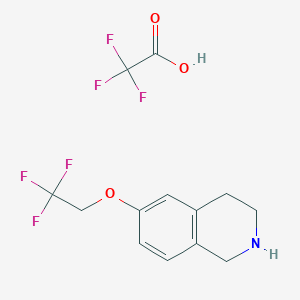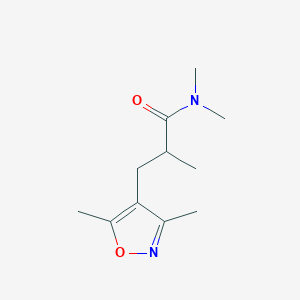![molecular formula C19H17N5OS2 B2450760 N-Phenethyl-2-((3-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamid CAS No. 868966-80-7](/img/structure/B2450760.png)
N-Phenethyl-2-((3-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17N5OS2 and its molecular weight is 395.5. The purity is usually 95%.
BenchChem offers high-quality N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Wirkung: Thiophenderivate haben entzündungshemmende Wirkungen gezeigt. Sie können entzündungsfördernde Signalwege modulieren und bieten ein Potenzial für die Behandlung entzündlicher Erkrankungen .
Antipsychotische Eigenschaften: Bestimmte Thiophen-haltige Verbindungen zeigen antipsychotische Aktivität. Diese Moleküle könnten weiter für psychische Erkrankungen untersucht werden .
Antiarrhythmische Wirkungen: Thiophene wurden auf ihre antiarrhythmischen Eigenschaften untersucht. Sie können den Herzrhythmus beeinflussen und ein Versprechen in der kardiovaskulären Medizin halten .
Anti-Angst-Potenzial: Einige Thiophen-basierte Moleküle zeigen anxiolytische Effekte. Ihre Auswirkungen auf Angststörungen erfordern weitere Untersuchungen .
Antioxidative Eigenschaften: Thiophene besitzen antioxidative Aktivität, die dazu beitragen kann, Zellen vor oxidativem Schaden zu schützen. Diese Eigenschaft ist im Zusammenhang mit dem Altern und verschiedenen Krankheiten relevant .
Antifungale Aktivität: Bestimmte Thiophenderivate zeigen antifungale Eigenschaften. Sie könnten wertvoll bei der Bekämpfung von Pilzinfektionen sein .
Kinase-Inhibition: Thiophene können Kinasen hemmen, die wichtige Enzyme sind, die an zellulären Signalwegen beteiligt sind. Das Targeting von Kinasen hat Auswirkungen auf die Krebstherapie und andere Krankheiten .
Anti-Krebs-Potenzial: Thiophen-haltige Verbindungen wurden als potenzielle Antikrebsmittel untersucht. Ihre Wirkmechanismen und Wirksamkeit gegen bestimmte Krebsarten sind Gegenstand aktiver Forschung .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the triazole and thiadiazine moieties in its structure suggests that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to form specific interactions with different target receptors, potentially leading to changes in their function.
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of the compound.
Result of Action
Based on the pharmacological activities of similar compounds , it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects. These effects would result from the compound’s interactions with its various biological targets.
Biochemische Analyse
Biochemical Properties
The compound N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is known to interact with a variety of enzymes and receptors, showing versatile biological activities . It has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Cellular Effects
Based on its pharmacological activities, it can be inferred that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step reactions starting from phenethylamine derivatives and thiophen-2-yl compounds.
Key steps often include cyclization to form the triazole ring and subsequent coupling with pyridazine derivatives.
Reaction conditions may vary but generally involve the use of strong bases or acids as catalysts, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial synthesis may leverage high-throughput techniques and automated synthesizers to optimize yield and purity.
Reaction scalability is essential, often necessitating pilot plant studies to refine the process for large-scale production.
Purification steps such as recrystallization, chromatography, or distillation are critical to obtaining the final compound in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : Oxidative processes can alter the sulfur-containing moiety, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can affect the triazole or pyridazine rings, often requiring mild conditions to avoid compromising the integrity of the overall structure.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly on the phenethyl and thiophen-2-yl groups.
Common Reagents and Conditions
Reagents such as hydrogen peroxide, sodium borohydride, and halogenating agents are commonly employed in oxidation, reduction, and substitution reactions respectively.
Conditions are typically optimized to maintain reaction efficiency and minimize side reactions.
Major Products Formed from These Reactions
Oxidation often leads to the formation of sulfoxides or sulfones.
Reduction can produce partially hydrogenated derivatives.
Substitution reactions can yield a variety of modified analogs with different functional groups attached.
Scientific Research Applications: N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has a broad spectrum of applications:
Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology
Used in assays to investigate its effects on cellular processes and receptor interactions.
Medicine
Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Investigated as a lead compound for drug development, particularly targeting specific enzymes or receptors.
Industry
Utilized in the production of specialized chemicals for pharmaceuticals and agrochemicals.
May serve as a building block for advanced materials with specific desired properties.
Mechanism of Action: The compound exerts its effects through multiple pathways, often involving the modulation of enzymatic activities or receptor binding.
Molecular Targets: : It may interact with enzymes such as kinases or proteases, altering their activity.
Pathways Involved: : The compound could influence signal transduction pathways, such as those involving G-protein coupled receptors or ion channels, leading to downstream effects on cellular functions.
Comparison with Similar Compounds: Comparing N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide with structurally related compounds highlights its uniqueness:
Similar Compounds: : Other triazolo[4,3-b]pyridazine derivatives, phenethylamines, and thiophene-containing compounds.
Uniqueness
Structural Distinctiveness: : The integration of phenethyl, thiophene, triazole, and pyridazine moieties within a single molecule.
Biological Activity: : Distinct biological profiles due to the unique combination of functional groups and their interactions within biological systems.
This article provides a thorough examination of N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c25-17(20-11-10-14-5-2-1-3-6-14)13-27-18-9-8-16-21-22-19(24(16)23-18)15-7-4-12-26-15/h1-9,12H,10-11,13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIFKZZCPXTHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide](/img/structure/B2450686.png)

![[(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride](/img/structure/B2450690.png)


![Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2450694.png)

![N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2450696.png)

![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2450698.png)

